2-(1H-Pyrazol-1-yl)ethanesulfonamide
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Overview
Description
2-(1H-Pyrazol-1-yl)ethanesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)ethanesulfonamide typically involves the reaction of pyrazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
2-(1H-Pyrazol-1-yl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Pyrazol-1-yl)ethanone
- 2-(1H-Pyrazol-1-yl)ethanol
- 1-(1H-Pyrazol-1-yl)ethanesulfonic acid
Uniqueness
2-(1H-Pyrazol-1-yl)ethanesulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C5H9N3O2S |
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Molecular Weight |
175.21 g/mol |
IUPAC Name |
2-pyrazol-1-ylethanesulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2,(H2,6,9,10) |
InChI Key |
PJLQQZYFOYKHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCS(=O)(=O)N |
Origin of Product |
United States |
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